Amifloverine

Descripción general

Descripción

Amifloverina: es un compuesto sintético conocido por sus diversas aplicaciones en varios campos científicos. Se reconoce principalmente por su estructura química y propiedades únicas, que lo hacen valioso tanto en la investigación como en entornos industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La amifloverina se puede sintetizar a través de varios métodos, que incluyen:

Reacción con cloruros de ácido: Este método implica la reacción de aminas con cloruros de ácido en condiciones controladas para formar amidas.

Aminólisis de ésteres: Los ésteres se pueden convertir en amidas mediante aminólisis, aunque esto requiere condiciones más forzadas en comparación con los cloruros de ácido.

Reactivos de acoplamiento: El uso de reactivos de acoplamiento como diciclohexilcarbodiimida, 1-etil-3-(3-dimetilaminopropil)carbodiimida y hexafluorofosfato de benzotriazol-1-il-oxitripirrolidinofosfonio puede facilitar la formación de amidas a partir de ácidos carboxílicos en condiciones suaves

Métodos de producción industrial: En entornos industriales, la producción de amifloverina generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: La amifloverina se somete a varias reacciones químicas, que incluyen:

Oxidación: La amifloverina se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la amifloverina en sus formas reducidas, a menudo utilizando reactivos como el hidruro de litio y aluminio.

Sustitución: La amifloverina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El hidruro de litio y aluminio y el borohidruro de sodio son agentes reductores que se utilizan con frecuencia.

Sustitución: Los agentes halogenantes y los nucleófilos a menudo se emplean en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

La amifloverina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Se estudia la amifloverina por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.

Medicina: La investigación está en curso para explorar sus posibles usos terapéuticos, incluido su papel como candidato a fármaco para diversas enfermedades.

Industria: La amifloverina se utiliza en la producción de productos químicos y materiales especiales .

Mecanismo De Acción

El mecanismo por el cual la amifloverina ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. Es fácilmente absorbido por las células, donde puede unirse y desintoxicar metabolitos reactivos, eliminar radicales libres e inhibir la apoptosis. Estas acciones contribuyen a sus propiedades protectoras y terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares:

Amifostina: Conocida por sus propiedades citoprotectoras, la amifostina comparte algunas similitudes estructurales con la amifloverina, pero tiene aplicaciones y mecanismos de acción distintos.

Singularidad: La combinación única de reactividad química, actividad biológica y posibles aplicaciones terapéuticas de la amifloverina la distingue de otros compuestos similares. Su versatilidad en varios campos científicos destaca su importancia y potencial para la investigación y el desarrollo futuros.

Actividad Biológica

Amifloverine, a compound recognized for its potential therapeutic applications, has garnered attention in various fields, including biochemistry and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies that illustrate its effectiveness.

This compound is a synthetic compound that exhibits a range of biological activities. Its chemical structure allows it to interact with various enzymes and receptors, leading to significant cellular effects. The primary mechanisms through which this compound operates include:

- Reactive Metabolite Detoxification : this compound is known to bind to and neutralize reactive metabolites, which can cause cellular damage.

- Free Radical Scavenging : The compound has antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Inhibition of Apoptosis : By modulating apoptotic pathways, this compound can prevent programmed cell death in certain contexts, contributing to its protective effects in tissues.

Biological Activities

This compound's biological activities are diverse and include:

- Antioxidant Activity : It effectively reduces oxidative stress in cells, which is crucial in various disease states, including neurodegenerative disorders.

- Cytoprotective Effects : The compound has shown promise in protecting cells from cytotoxic agents, making it a candidate for use in chemotherapy adjuncts.

- Potential Therapeutic Uses : Ongoing research is exploring its applications in treating conditions like age-related macular degeneration and other ocular diseases due to its protective effects on retinal cells .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Ocular Protection : A study investigated the effects of this compound on retinal cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death compared to untreated controls, suggesting its potential as a therapeutic agent for retinal diseases .

- Chemotherapy Adjunct : In patients undergoing chemotherapy, this compound was administered to assess its cytoprotective effects. Preliminary findings showed a reduction in chemotherapy-induced toxicity, indicating that this compound could enhance patient tolerance to treatment.

- Neuroprotection : A clinical trial focused on patients with early signs of neurodegeneration demonstrated that this compound administration led to improved cognitive function and reduced markers of oxidative stress in the brain.

Propiedades

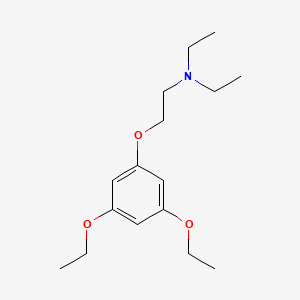

IUPAC Name |

2-(3,5-diethoxyphenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3/c1-5-17(6-2)9-10-20-16-12-14(18-7-3)11-15(13-16)19-8-4/h11-13H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOMXAJIAWKNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC(=CC(=C1)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866381 | |

| Record name | Amifloverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-24-0 | |

| Record name | Amifloverine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifloverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIFLOVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X154DLC3EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.